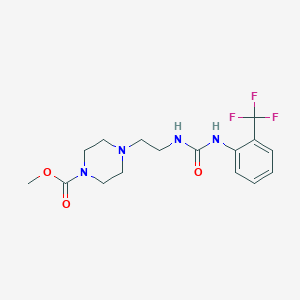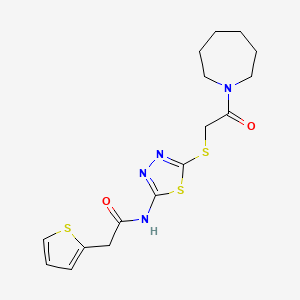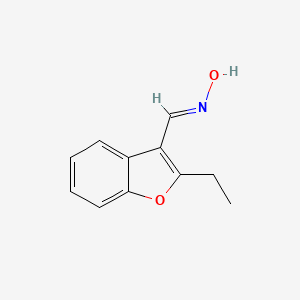![molecular formula C13H16ClF3N2O2 B2820001 (2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride CAS No. 2377004-36-7](/img/structure/B2820001.png)
(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride” is a chemical compound with the molecular formula C11H12F3NO•HCl and a molecular weight of 267.68 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 267.68 . More specific properties like melting point, boiling point, and density are not available in the current data.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride” (EN300-7456103), focusing on six unique applications:
Cancer Immunotherapy
EN300-7456103 has shown potential in cancer immunotherapy, particularly in targeting the interleukin-2 receptor (IL-2R). This receptor plays a crucial role in the immune response, and targeting it can help stimulate the proliferation and activation of immune cells like T and B cells. This makes it a promising candidate for developing therapies that enhance the body’s ability to fight cancer .
Agrochemical Applications
The compound’s trifluoromethyl group is a key structural motif in many active agrochemical ingredients. EN300-7456103 can be used in the synthesis of pesticides and herbicides, providing effective protection for crops against pests. Its unique chemical properties make it a valuable component in the development of new agrochemical products .
Pharmaceutical Development
EN300-7456103 is also significant in pharmaceutical research, particularly in the development of new drugs. Its trifluoromethyl group contributes to the compound’s stability and bioavailability, making it a useful building block for creating medications with improved efficacy and safety profiles. This application spans various therapeutic areas, including cardiovascular and neurological disorders .
Veterinary Medicine
In veterinary medicine, EN300-7456103 is used in the formulation of drugs for animals. Its properties help in creating effective treatments for various animal diseases, ensuring better health and productivity in livestock. This application is crucial for maintaining the health of animals and supporting the agricultural industry .
Chemical Research and Development
The compound is valuable in chemical research for developing new synthetic methodologies. Its unique structure allows chemists to explore novel reactions and mechanisms, contributing to the advancement of organic chemistry. This research can lead to the discovery of new compounds with potential applications in various industries .
Functional Materials
EN300-7456103 is used in the development of functional materials, including polymers and coatings. Its chemical properties enhance the performance of these materials, making them more durable and efficient. This application is important for creating advanced materials with specific properties for industrial and technological uses .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2R)-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2.ClH/c14-13(15,16)8-20-10-5-3-9(4-6-10)18-12(19)11-2-1-7-17-11;/h3-6,11,17H,1-2,7-8H2,(H,18,19);1H/t11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQXLSZQJMYRPO-RFVHGSKJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)NC2=CC=C(C=C2)OCC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-N-[4-(2,2,2-Trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2819921.png)
![6-(6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2819923.png)
![Sodium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B2819924.png)
![tert-butyl N-{2-[(3-bromo-4-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2819927.png)



![N-(1,3-benzodioxol-5-yl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2819932.png)
![N-[2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2819933.png)

![Ethyl 6-amino-2-[(4-chlorophenyl)sulfanylmethyl]-5-cyano-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2819936.png)
![1-[3-(2-Fluorophenyl)propanoyl]-N-pyridin-2-ylpyrrolidine-3-carboxamide](/img/structure/B2819937.png)
